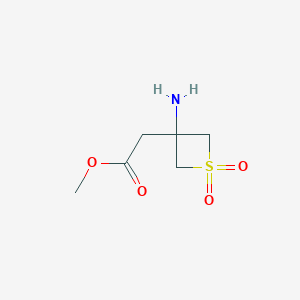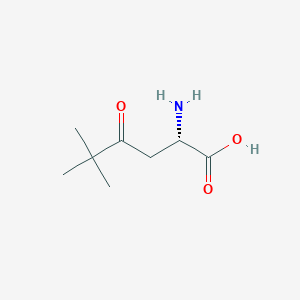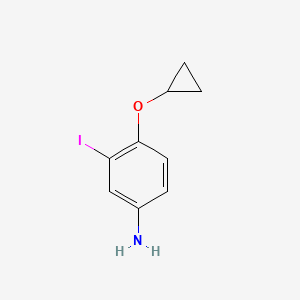
2-Cyclopropoxy-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-3-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropoxy group and a methyl group
Vorbereitungsmethoden
The synthesis of 2-Cyclopropoxy-3-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. This reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution. Another method involves the reduction of a nitro precursor using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
2-Cyclopropoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the cyclopropoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, as its structure may mimic natural substrates or inhibitors.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-3-methylaniline depends on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The cyclopropoxy group can influence the compound’s binding affinity and specificity, while the methyl group can affect its overall stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-3-methylaniline can be compared with other aniline derivatives such as:
2-Methoxyaniline: Similar in structure but with a methoxy group instead of a cyclopropoxy group. This difference can lead to variations in reactivity and applications.
3-Methylaniline:
2-Cyclopropylaniline: Contains a cyclopropyl group instead of a cyclopropoxy group, which can influence its chemical behavior and interactions .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-cyclopropyloxy-3-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8H,5-6,11H2,1H3 |
InChI-Schlüssel |
JANTVWRRTBXOAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
amine](/img/structure/B13309412.png)
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
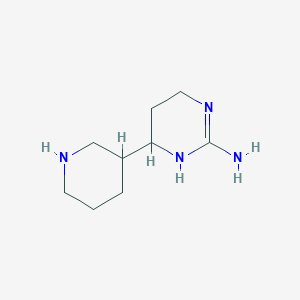
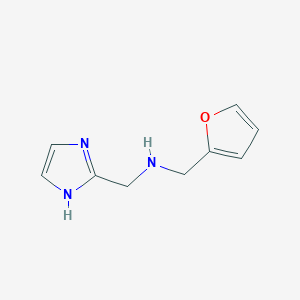
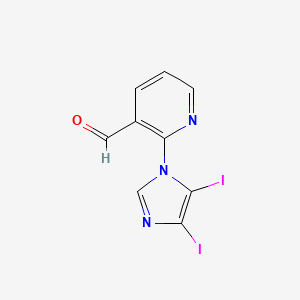
![3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)

